Cas no 301307-52-8 (ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate)

Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a phenoxyacetamide moiety. Its structure incorporates a tert-butyl group and a methyl substituent on the aromatic ring, enhancing steric hindrance and stability. This compound is of interest in agrochemical and pharmaceutical research due to its potential as an intermediate in the synthesis of biologically active molecules. The presence of both amide and ester functional groups allows for versatile reactivity, making it suitable for further derivatization. Its well-defined molecular architecture ensures consistent performance in applications requiring precise chemical modifications.
ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate structure
301307-52-8 structure
Product Name:ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate
CAS No:301307-52-8
MF:C22H27NO4
MW:369.45408654213
CID:6325059
PubChem ID:987718
Update Time:2025-06-07

ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate
    • CBKinase1_013089
    • AKOS001610186
    • SR-01000416214
    • 301307-52-8
    • CBKinase1_000689
    • ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate
    • BRD-K19851131-001-01-0
    • Oprea1_430223
    • ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
    • ethyl 2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate
    • SR-01000416214-1
    • ETHYL 2-(((2-TERT-BUTYL-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE
    • Oprea1_461018
    • F0910-0603
    • ethyl 2-(2-(2-(tert-butyl)-4-methylphenoxy)acetamido)benzoate
    • Inchi: 1S/C22H27NO4/c1-6-26-21(25)16-9-7-8-10-18(16)23-20(24)14-27-19-12-11-15(2)13-17(19)22(3,4)5/h7-13H,6,14H2,1-5H3,(H,23,24)
    • InChI Key: BMWPZQNKFRLVEK-UHFFFAOYSA-N
    • SMILES: O(CC(NC1C=CC=CC=1C(=O)OCC)=O)C1C=CC(C)=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 369.19400834g/mol
  • Monoisotopic Mass: 369.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 64.6Ų

ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate Pricemore >>

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Additional information on ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate

Research Brief on Ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate (CAS: 301307-52-8)

Ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate (CAS: 301307-52-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

The compound's structure, characterized by a tert-butylphenoxy moiety linked to an ethyl benzoate group, suggests potential interactions with biological targets such as enzymes or receptors. Recent investigations have highlighted its role in modulating specific biochemical pathways, making it a candidate for further pharmacological evaluation. For instance, studies have indicated that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, which could be leveraged in the development of novel therapeutics for chronic inflammatory diseases.

In terms of synthesis and characterization, advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the purity and structural integrity of ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate. These methods ensure the reproducibility of its synthesis, which is critical for scaling up production in pharmaceutical applications. Additionally, computational modeling has provided insights into the compound's binding affinity and stability, further supporting its potential as a drug candidate.

Recent preclinical studies have explored the compound's pharmacokinetics and toxicity profile. Preliminary results suggest favorable absorption and distribution properties, although further in vivo studies are required to assess its safety and efficacy comprehensively. The compound's low cytotoxicity in cell-based assays is a promising indicator of its therapeutic potential, but long-term studies are necessary to rule out any adverse effects.

In conclusion, ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate represents a promising area of research in chemical biology and drug development. Its unique structural features and preliminary biological activities warrant further investigation to unlock its full therapeutic potential. Future research should focus on optimizing its synthesis, elucidating its mechanism of action, and conducting rigorous preclinical and clinical trials to validate its efficacy and safety in humans.

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